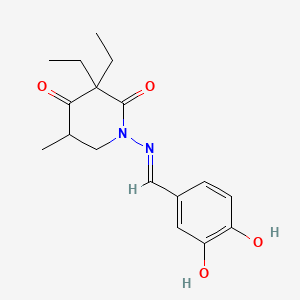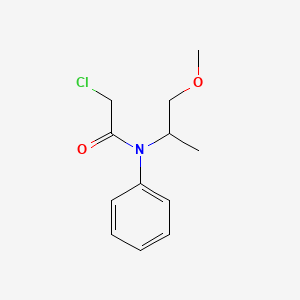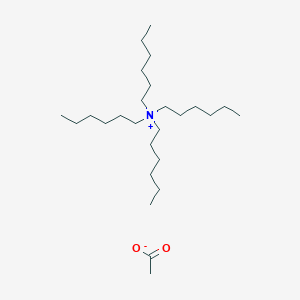![molecular formula C11H12N4O B14677287 2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one CAS No. 33344-18-2](/img/structure/B14677287.png)
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group at the second position and a 4-methylphenylamino group at the sixth position on the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Ring Closure: The benzylidene acetones undergo cyclization to form the pyrimidine ring.
Aromatization: The intermediate compounds are aromatized to stabilize the pyrimidine structure.
Substitution: Introduction of the amino group and the 4-methylphenylamino group at the respective positions.
Oxidation and Methylation: The final steps involve oxidation and methylation to achieve the desired compound.
Analyse Chemischer Reaktionen
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one can be compared with other aminopyrimidine derivatives :
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group at the fourth position instead of the 4-methylphenylamino group.
2-Amino-4,6-dimethylpyrimidine: This derivative has methyl groups at both the fourth and sixth positions.
2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile: This compound has a methoxy group and a nitrile group, making it structurally different but functionally similar.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
33344-18-2 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-amino-4-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)13-9-6-10(16)15-11(12)14-9/h2-6H,1H3,(H4,12,13,14,15,16) |
InChI-Schlüssel |
NQSKGMQUZATMGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


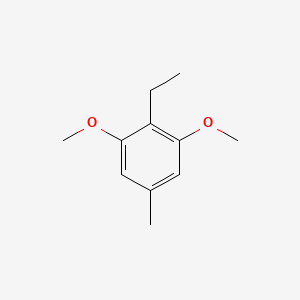
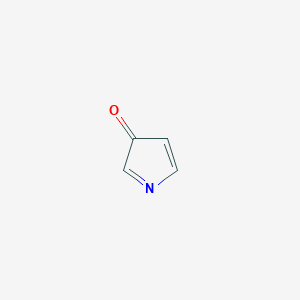

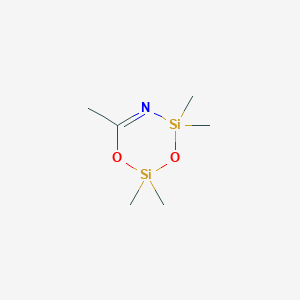

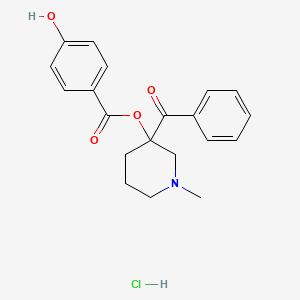
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)


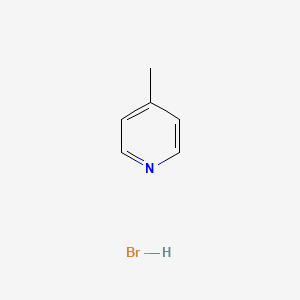
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
